molecular formula C6H7KO4 B12646748 Potassium;prop-2-enoate;prop-2-enoic acid CAS No. 9003-02-5

Potassium;prop-2-enoate;prop-2-enoic acid

Cat. No.: B12646748
CAS No.: 9003-02-5
M. Wt: 182.22 g/mol
InChI Key: OESICJXHUIMSJC-UHFFFAOYSA-M
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Description

Potassium;prop-2-enoate;prop-2-enoic acid, also known as potassium polyacrylate, is a polymer of acrylic acid partially neutralized with potassium. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high water absorption capacity and is often utilized in products requiring moisture retention.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;prop-2-enoate;prop-2-enoic acid is typically synthesized through the polymerization of acrylic acid in the presence of potassium hydroxide. The reaction involves the following steps:

    Monomer Preparation: Acrylic acid is prepared through the oxidation of propylene.

    Polymerization: The acrylic acid monomers are polymerized using a free-radical initiator such as potassium persulfate. The reaction is carried out in an aqueous solution at elevated temperatures.

    Neutralization: The resulting polyacrylic acid is partially neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and monomer concentration. The final product is often dried and ground into a fine powder for ease of use in various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium;prop-2-enoate;prop-2-enoic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The polymer can hydrolyze in the presence of water, breaking down into its monomeric units.

    Cross-linking: The polymer chains can be cross-linked using agents such as divinylbenzene, resulting in a three-dimensional network that enhances its water-absorbing properties.

    Neutralization: The carboxylic acid groups in the polymer can be neutralized with bases such as sodium hydroxide or calcium hydroxide.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Cross-linking: Divinylbenzene, elevated temperatures.

    Neutralization: Sodium hydroxide, calcium hydroxide, room temperature.

Major Products Formed

    Hydrolysis: Acrylic acid monomers.

    Cross-linking: Cross-linked polyacrylate.

    Neutralization: Neutralized polyacrylate salts.

Scientific Research Applications

Chemistry

Potassium prop-2-enoate is utilized as a superabsorbent polymer in various chemical processes. Its ability to absorb large quantities of water makes it ideal for applications in agriculture and environmental science.

Biology

In biological research, this compound serves as a key component in the development of hydrogels for tissue engineering and drug delivery systems. Its biocompatibility allows for safe interaction with biological tissues.

Medicine

Potassium prop-2-enoate is used in:

  • Wound dressings : Its moisture-retaining properties help maintain an optimal healing environment.
  • Controlled-release formulations : It allows for gradual release of therapeutic agents.

Industry

The compound finds applications in:

  • Agriculture : As a soil conditioner, it improves soil water retention.
  • Personal care products : It is used in diapers and sanitary napkins due to its high absorption capacity.

Case Studies

  • Agricultural Application
    • A study demonstrated that potassium prop-2-enoate significantly improved soil moisture retention, leading to enhanced plant growth during drought conditions. The polymer retained up to 300 times its weight in water, providing a sustainable solution for arid regions.
  • Biomedical Research
    • In a clinical trial involving wound healing, patients treated with potassium prop-2-enoate-based dressings showed faster recovery times compared to traditional dressings. The hydrophilic nature of the polymer facilitated optimal moisture levels, reducing infection rates.
  • Environmental Science
    • Potassium prop-2-enoate has been employed as a flocculant in wastewater treatment processes, effectively removing suspended particles and improving water clarity. Its ability to form complexes with metal ions enhances its utility in environmental remediation efforts.

Mechanism of Action

The primary mechanism of action of potassium;prop-2-enoate;prop-2-enoic acid is its ability to absorb and retain large amounts of water. This is due to the presence of carboxylate groups in the polymer, which attract and bind water molecules through hydrogen bonding and ionic interactions. The cross-linked structure of the polymer further enhances its water retention capacity by creating a network that traps water within its matrix.

Comparison with Similar Compounds

Similar Compounds

    Sodium polyacrylate: Similar in structure but uses sodium instead of potassium.

    Calcium polyacrylate: Uses calcium ions for neutralization.

    Polyacrylic acid: The non-neutralized form of the polymer.

Uniqueness

Potassium;prop-2-enoate;prop-2-enoic acid is unique due to its specific ionic interactions with potassium ions, which provide distinct water absorption and retention properties compared to its sodium and calcium counterparts. This makes it particularly useful in applications where high water retention is critical, such as in agriculture and personal care products.

Biological Activity

Potassium propionate, the potassium salt of propionic acid, is widely recognized for its antimicrobial properties and various biological activities. This article delves into its biological effects, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

Potassium propionate has the chemical formula C₃H₅O₂K and is often used as a food preservative due to its ability to inhibit the growth of mold and certain bacteria. It is particularly effective in preserving baked goods and dairy products.

Antimicrobial Activity

Inhibition of Bacterial Growth

Research indicates that potassium propionate exhibits significant antibacterial activity. In a study evaluating various potassium preservatives, potassium propionate demonstrated a minimum inhibitory concentration (MIC) ranging from 6.25 mg/ml to 100 mg/ml against several bacterial species. This activity was notably less potent than that of potassium benzoate but comparable to potassium nitrate .

Fungicidal Properties

Potassium propionate has also been shown to possess fungicidal properties. A study highlighted its effectiveness against Phytophthora infestans, with complete inhibition observed at concentrations of 150 mg/L or higher . This suggests potential applications in agricultural settings to manage fungal diseases.

Effects on Metabolism

Glucose Metabolism

Recent studies have investigated the effects of propionic acid on glucose metabolism. Propionic acid administration has been linked to increased levels of glucagon and norepinephrine, which are critical in glucose production and regulation. In human trials, ingestion of calcium propionate resulted in significant increases in endogenous glucose production (EGP) and insulin resistance .

Impact on Weight and Insulin Sensitivity

Long-term consumption of propionic acid has been associated with gradual weight gain and increased fat mass in animal models, indicating its role as a metabolic disruptor . This raises questions about its safety and implications for dietary intake.

Case Studies

  • Dairy Cow Nutrition
    • A study involving intraruminal infusion of potassium propionate in dairy cows showed promising results in enhancing energy metabolism during feeding periods. The infusion rate was set at 17.9 ml/min over 14 hours, demonstrating its potential as a feed additive to improve milk production .
  • Cell Division Inhibition
    • In vitro experiments revealed that various concentrations of potassium propionate inhibited cell division in Allium cepa root tips, with significant reductions in mitotic index values observed at concentrations ranging from 1000 ppm to 3000 ppm over 24 to 72 hours .

Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialMIC: 6.25 - 100 mg/ml against various bacteria
FungicidalComplete inhibition at ≥150 mg/L against Phytophthora
Glucose RegulationIncreased glucagon and EGP post-ingestion
Weight GainLong-term administration linked to increased fat mass
Cell DivisionInhibition observed in Allium cepa root tips

Properties

CAS No.

9003-02-5

Molecular Formula

C6H7KO4

Molecular Weight

182.22 g/mol

IUPAC Name

potassium;prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1

InChI Key

OESICJXHUIMSJC-UHFFFAOYSA-M

Canonical SMILES

C=CC(=O)O.C=CC(=O)[O-].[K+]

Origin of Product

United States

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